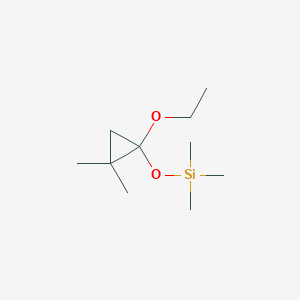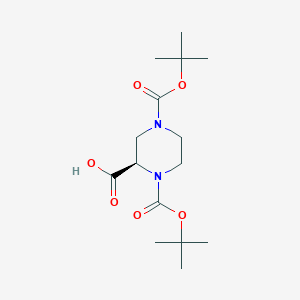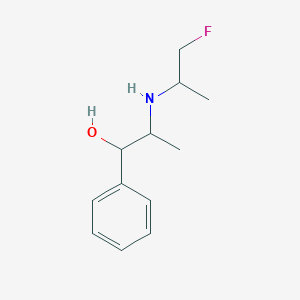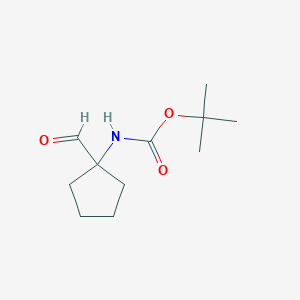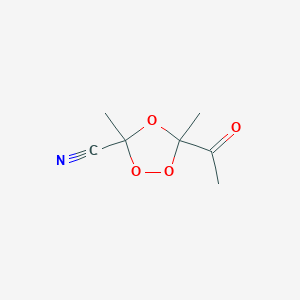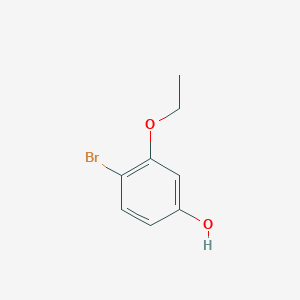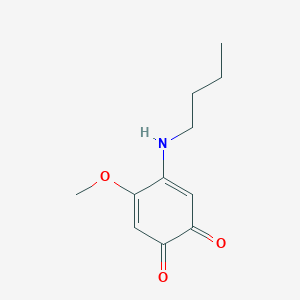
3-methylisonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpyridine-4-carbohydrazide is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the third position and a carbohydrazide group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyridine-4-carbohydrazide typically involves the oxidation of 3-methylpyridine to form 3-methylpyridine-4-carboxylic acid, which is then reacted with hydrazine to yield the desired carbohydrazide. The reaction conditions often include heating the carboxylic acid with anhydrous hydrazine under reflux .
Industrial Production Methods: Industrial production of 3-Methylpyridine-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts in the vapor phase condensation reactions of ethanol, formaldehyde, and ammonia can produce mixtures of pyridine and methylpyridines, which are then separated and further reacted to obtain the carbohydrazide .
化学反応の分析
Types of Reactions: 3-Methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-Methylpyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of various materials
作用機序
The mechanism of action of 3-Methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as stromelysin-1 and collagenase 3, which are involved in various biological processes. The compound’s effects are mediated through its binding to these enzymes, thereby modulating their activity and influencing cellular functions .
類似化合物との比較
3-Methylpyridine: A precursor to 3-Methylpyridine-4-carbohydrazide, used in the synthesis of various derivatives.
4-Methylpyridine: Another positional isomer with different chemical properties and applications.
Pyridine-4-carbohydrazide: Lacks the methyl group at the third position, resulting in different reactivity and applications
Uniqueness: 3-Methylpyridine-4-carbohydrazide is unique due to the presence of both a methyl group and a carbohydrazide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
176178-87-3 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC名 |
3-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-5-4-9-3-2-6(5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChIキー |
HHZDNZXTCHLEDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1)C(=O)NN |
正規SMILES |
CC1=C(C=CN=C1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


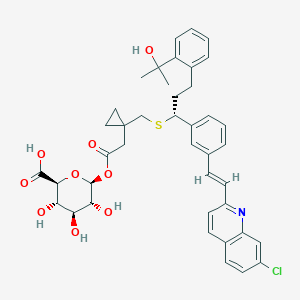

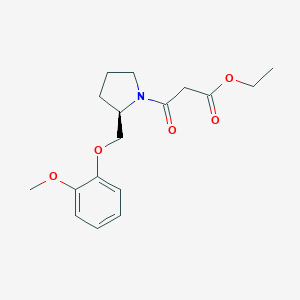
![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)

